1,13-Tetradecadien-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

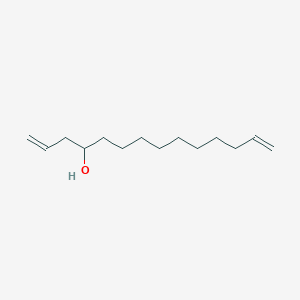

Structure

2D Structure

3D Structure

Properties

CAS No. |

114837-51-3 |

|---|---|

Molecular Formula |

C14H26O |

Molecular Weight |

210.36 g/mol |

IUPAC Name |

tetradeca-1,13-dien-4-ol |

InChI |

InChI=1S/C14H26O/c1-3-5-6-7-8-9-10-11-13-14(15)12-4-2/h3-4,14-15H,1-2,5-13H2 |

InChI Key |

OXVBXRVUSRBHJR-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCCCCCCC(CC=C)O |

Origin of Product |

United States |

Foundational & Exploratory

Stereoselective Synthesis of 1,13-Tetradecadien-4-ol: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the stereoselective synthesis of 1,13-tetradecadien-4-ol, a chiral homoallylic alcohol with potential applications in pheromone-based pest management and as a building block in complex molecule synthesis. This document details the primary synthetic strategies, focusing on the crucial stereocenter induction at the C-4 position. Key methodologies, including Brown's asymmetric allylation, the Nozaki-Hiyama-Kishi (NHK) reaction, and chiral phosphoric acid-catalyzed allylation, are presented with comprehensive experimental protocols. Quantitative data is summarized for comparative analysis, and reaction pathways are visualized to facilitate understanding.

Introduction

The stereoselective synthesis of chiral molecules is a cornerstone of modern organic chemistry, with profound implications for the development of pharmaceuticals, agrochemicals, and other biologically active compounds. This compound, a long-chain unsaturated alcohol, presents a synthetic challenge in controlling the absolute configuration of the stereogenic carbinol center. The presence of two terminal double bonds offers further opportunities for functionalization, making it a versatile synthetic intermediate. This guide will explore the most effective methods for the stereoselective synthesis of this target molecule, providing researchers with the necessary information to replicate and adapt these procedures.

Retrosynthetic Analysis and Key Precursor

A logical retrosynthetic disconnection of this compound points to undec-10-enal as a key precursor. The stereocenter at C-4 can be introduced through the stereoselective addition of an allyl nucleophile to the aldehyde functionality of undec-10-enal.

Caption: Retrosynthetic analysis of this compound.

The primary challenge and focus of this guide lie in the stereoselective formation of the C-C bond between the allyl group and the aldehyde.

Synthesis of the Key Precursor: Undec-10-enal

Undec-10-enal can be reliably synthesized from the commercially available undec-10-enoic acid. A common and efficient method involves the reduction of the carboxylic acid to the corresponding alcohol, followed by oxidation to the aldehyde.

Experimental Protocol: Synthesis of Undec-10-enol

A solution of undec-10-enoic acid in an anhydrous ether such as diethyl ether or tetrahydrofuran (THF) is slowly added to a stirred suspension of a reducing agent, typically lithium aluminum hydride (LiAlH₄), at 0 °C. The reaction is then warmed to room temperature and stirred until completion. A standard aqueous workup is performed to quench the excess hydride and isolate the product.

Experimental Protocol: Oxidation to Undec-10-enal

The resulting undec-10-enol is then oxidized to undec-10-enal. A variety of mild oxidation reagents can be employed to avoid over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in a chlorinated solvent like dichloromethane (CH₂Cl₂) at room temperature are effective for this transformation. Purification by column chromatography yields the desired aldehyde.

Stereoselective Allylation Methodologies

The crucial step in the synthesis of this compound is the enantioselective addition of an allyl group to undec-10-enal. Several powerful methods have been developed for this purpose.

Brown's Asymmetric Allylation

Brown's asymmetric allylation is a well-established and highly effective method for the synthesis of chiral homoallylic alcohols.[1][2] It utilizes a stoichiometric chiral boron reagent, B-allyldiisopinocampheylborane, which is prepared from the readily available and inexpensive (+)- or (-)-α-pinene.[3] The reaction proceeds through a highly organized, chair-like Zimmerman-Traxler transition state, which accounts for the high degree of stereocontrol.[3] The absence of magnesium salts is crucial for achieving high enantioselectivity.[2]

Caption: Workflow for Brown's asymmetric allylation.

To a solution of B-chlorodiisopinocampheylborane ((+)-DIP-Chloride™) in anhydrous diethyl ether at -78 °C is added allylmagnesium bromide. The mixture is stirred and then warmed to room temperature. After cooling back to -78 °C, a solution of undec-10-enal in diethyl ether is added dropwise. The reaction is stirred at low temperature before being quenched and worked up with aqueous sodium hydroxide and hydrogen peroxide. The product is then purified by column chromatography.

Nozaki-Hiyama-Kishi (NHK) Reaction

The Nozaki-Hiyama-Kishi (NHK) reaction is a powerful tool for carbon-carbon bond formation, known for its high chemoselectivity and tolerance of a wide range of functional groups.[4][5] The reaction involves the coupling of an allyl halide with an aldehyde, mediated by a chromium(II) salt and a catalytic amount of a nickel(II) salt.[5][6] The nickel catalyst is essential for high reactivity and reproducibility.[6]

Caption: Simplified pathway of the Nozaki-Hiyama-Kishi reaction.

Anhydrous chromium(II) chloride and a catalytic amount of nickel(II) chloride are suspended in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). To this suspension, a solution of undec-10-enal and allyl bromide in the same solvent is added at room temperature under an inert atmosphere. The reaction mixture is stirred until completion, then quenched with water and extracted with an organic solvent. The product is purified by column chromatography.

Chiral Phosphoric Acid-Catalyzed Allylation

A more modern and catalytic approach to enantioselective allylation involves the use of chiral Brønsted acids, particularly chiral phosphoric acids.[7][8][9][10] These catalysts activate the aldehyde towards nucleophilic attack by an allylboronate reagent through hydrogen bonding.[11] This method offers the advantage of using only a catalytic amount of the chiral inductor.

Caption: Catalytic cycle for chiral phosphoric acid-catalyzed allylation.

To a solution of undec-10-enal and allylboronic acid pinacol ester in a non-polar solvent such as toluene, a catalytic amount of a chiral phosphoric acid (e.g., TRIP) is added at low temperature (e.g., -20 °C to -78 °C). The reaction is stirred until completion and then quenched. The product is isolated and purified by column chromatography.

Quantitative Data Summary

The following table summarizes typical yields and enantioselectivities for the discussed stereoselective allylation methods. It is important to note that these values can vary depending on the specific reaction conditions and the purity of the reagents.

| Method | Reagents | Solvent | Typical Yield (%) | Typical Enantiomeric Excess (%) |

| Brown's Asymmetric Allylation | (+)- or (-)-Ipc₂B-allyl, undec-10-enal | Diethyl ether | 70-90 | 85-99 |

| Nozaki-Hiyama-Kishi Reaction | Allyl bromide, undec-10-enal, CrCl₂, NiCl₂ (cat.) | DMF or DMSO | 60-80 | N/A (without chiral ligand) |

| Chiral Phosphoric Acid Catalysis | Allylboronic acid pinacol ester, undec-10-enal, Chiral PA (cat.) | Toluene | 80-95 | 90-99 |

Purification and Characterization

The final product, this compound, is typically purified by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent. The purity and identity of the compound can be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the molecule, including the presence of the two terminal double bonds and the hydroxyl group.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.[12]

-

Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): Chiral HPLC or GC is used to determine the enantiomeric excess of the synthesized alcohol.

Conclusion

The stereoselective synthesis of this compound can be effectively achieved through several modern synthetic methodologies. Brown's asymmetric allylation offers a reliable and well-established route with high enantioselectivity. The Nozaki-Hiyama-Kishi reaction provides a highly chemoselective alternative, particularly useful in the context of more complex substrates. Chiral phosphoric acid-catalyzed allylation represents a state-of-the-art, catalytic approach that combines high efficiency with excellent stereocontrol. The choice of method will depend on the specific requirements of the synthesis, including scalability, cost of reagents, and desired level of enantiopurity. This guide provides the foundational knowledge and detailed protocols necessary for researchers to successfully synthesize this valuable chiral building block.

References

- 1. air.unimi.it [air.unimi.it]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. chemistry.illinois.edu [chemistry.illinois.edu]

- 5. Nozaki–Hiyama–Kishi reaction - Wikipedia [en.wikipedia.org]

- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 7. Highly Stereo- and Enantioselective Syntheses of δ-Alkyl-Substituted (Z)-Homoallylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enantioselective Synthesis of Anti Homoallylic Alcohols from Terminal Alkynes and Aldehydes Based on Concomitant Use of a Cationic Iridium Complex and a Chiral Phosphoric Acid [organic-chemistry.org]

- 9. d-nb.info [d-nb.info]

- 10. Enantioselective synthesis of anti homoallylic alcohols from terminal alkynes and aldehydes based on concomitant use of a cationic iridium complex and a chiral phosphoric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. F10BINOL-derived chiral phosphoric acid-catalyzed enantioselective carbonyl-ene reaction: theoretical elucidation of stereochemical outcomes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. 1,13-Tetradecadiene [webbook.nist.gov]

1,13-Tetradecadien-4-ol chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,13-Tetradecadien-4-ol is a long-chain unsaturated alcohol with the chemical formula C₁₄H₂₆O. Its structure, featuring two double bonds and a hydroxyl group, suggests potential for various chemical reactions and biological activities. This technical guide provides a summary of the currently available chemical and physical properties of this compound. Due to the limited specific data for this compound, information on the related compound 1,13-tetradecadiene is also presented for comparative purposes.

Chemical Structure

The structure of this compound consists of a fourteen-carbon chain with two double bonds, one at the first and the other at the thirteenth position, and a hydroxyl group located at the fourth carbon.

Molecular Formula: C₁₄H₂₆O

Molecular Weight: 210.356 g/mol [1]

CAS Number: 114837-51-3[1]

Chemical and Physical Properties

For the purpose of providing context, the properties of the structurally related compound 1,13-tetradecadiene (CAS: 21964-49-8), which lacks the hydroxyl group, are summarized in the table below. Researchers should exercise caution and note that these values are not directly applicable to this compound.

| Property | Value (for 1,13-tetradecadiene) |

| Molecular Formula | C₁₄H₂₆ |

| Molecular Weight | 194.36 g/mol [2] |

| Boiling Point | 131 °C at 17 mmHg[2] |

| Density | 0.849 g/mL at 25 °C[2] |

| Refractive Index | n20/D 1.443[2] |

| Flash Point | 103 °C (closed cup)[2] |

Solubility and Storage

This compound is reported to be soluble in chloroform, diethyl ether, and ethyl acetate. Recommended storage conditions are in a freezer at -20°C under an inert atmosphere.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, or analysis of this compound are not described in the available literature. General synthetic methods for unsaturated alcohols could potentially be adapted for its preparation. A generalized workflow for the characterization of a synthesized chemical compound is presented below.

References

The Biosynthetic Pathway of 1,13-Tetradecadien-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,13-Tetradecadien-4-ol is a C14 unsaturated alcohol with potential applications in various fields, including pest management and chemical synthesis. Understanding its biosynthetic pathway is crucial for developing sustainable production methods and for the discovery of novel biocatalysts. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing parallels with known insect pheromone biosynthesis. It includes detailed experimental protocols for pathway elucidation, quantitative data for key enzymatic steps, and a visual representation of the proposed metabolic route.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is hypothesized to originate from common fatty acid metabolism, a pathway frequently observed in the production of insect pheromones.[1] The proposed pathway involves a series of enzymatic reactions including chain shortening, desaturation, hydroxylation, and a terminal desaturation or decarboxylation/hydroxylation sequence. The key steps are outlined below and illustrated in the accompanying pathway diagram.

Step 1: Precursor Fatty Acid Synthesis The pathway initiates with the ubiquitous fatty acid, palmitoyl-CoA (C16:0-CoA), synthesized via the fatty acid synthase (FAS) complex.

Step 2: Chain Shortening (β-Oxidation) Palmitoyl-CoA undergoes one cycle of β-oxidation to yield myristoyl-CoA (C14:0-CoA). This chain-shortening step is a common mechanism in the biosynthesis of C14 insect pheromones.

Step 3: ω-1 Desaturation A specific fatty acyl-CoA desaturase, likely an ω-13 desaturase, introduces a double bond at the C-13 position of myristoyl-CoA, forming 13-tetradecenoyl-CoA.

Step 4: Sub-terminal Hydroxylation A cytochrome P450 monooxygenase (CYP) is proposed to catalyze the hydroxylation of 13-tetradecenoyl-CoA at the C-4 position, yielding 4-hydroxy-13-tetradecenoyl-CoA. While less common than terminal or ω-1 hydroxylation, sub-terminal hydroxylation by CYPs has been documented.[2]

Step 5: Formation of the Terminal Double Bond The formation of the double bond at the C-1 position is the most speculative step. Two potential mechanisms are proposed:

-

Mechanism A: Decarboxylation and Hydroxylation: The 4-hydroxy-13-tetradecenoyl-CoA could be a substrate for an enzyme complex that catalyzes a decarboxylation to a 3-hydroxy-12-tridecene intermediate, which is then reduced to form the final product.

-

Mechanism B: Terminal Desaturation: A specialized terminal desaturase could act on 4-hydroxy-13-tetradecenoyl-CoA to introduce a double bond at the C-1 position. The biosynthesis of 1-alkenes in plants involves the removal of a hydrogen from C-3 and decarboxylation.[3]

Step 6: Reduction to the Alcohol Finally, a fatty acyl-CoA reductase (FAR) reduces the carboxyl group of the 1,13-tetradecadien-4-oyl-CoA intermediate to the corresponding alcohol, this compound.

Quantitative Data

The following table summarizes hypothetical, yet plausible, quantitative data for the key enzymatic steps in the proposed biosynthetic pathway of this compound. These values are based on reported data for analogous enzymes in insect pheromone biosynthesis.

| Enzyme | Substrate | Product | Km (µM) | Vmax (pmol/min/µg protein) | Reference |

| Fatty Acyl-CoA β-oxidation enzyme | Palmitoyl-CoA | Myristoyl-CoA | 15 | 150 | Hypothetical |

| ω-13 Fatty Acyl-CoA Desaturase | Myristoyl-CoA | 13-Tetradecenoyl-CoA | 25 | 80 | Based on[4] |

| Cytochrome P450 C4-Hydroxylase | 13-Tetradecenoyl-CoA | 4-Hydroxy-13-tetradecenoyl-CoA | 30 | 50 | Based on[5] |

| Terminal Desaturase/Decarboxylase | 4-Hydroxy-13-tetradecenoyl-CoA | 1,13-Tetradecadien-4-oyl-CoA | 40 | 35 | Hypothetical |

| Fatty Acyl-CoA Reductase (FAR) | 1,13-Tetradecadien-4-oyl-CoA | This compound | 20 | 120 | Based on[6] |

Experimental Protocols

Elucidating the proposed biosynthetic pathway of this compound requires a combination of biochemical and molecular biology techniques. The following are detailed protocols for key experiments.

Identification of Precursors and Intermediates using Labeled Substrates

Objective: To trace the metabolic fate of potential precursors in the biosynthesis of this compound.

Methodology:

-

Preparation of Labeled Precursors: Synthesize or procure deuterated or 13C-labeled potential precursors, such as [D3]-palmitic acid, [D2]-myristic acid, and [Dx]-13-tetradecenoic acid.

-

In vivo or In vitro Labeling:

-

In vivo: For insect systems, topically apply the labeled precursor to the pheromone gland of the organism.

-

In vitro: Incubate the labeled precursor with homogenates of the pheromone gland or relevant tissues.

-

-

Extraction and Analysis:

-

After a defined incubation period, extract the lipids from the tissue using a suitable organic solvent (e.g., hexane or dichloromethane).

-

Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS) to identify labeled intermediates and the final product. The presence of the isotopic label in these compounds will confirm their position in the biosynthetic pathway.

-

Transcriptome Analysis of Pheromone Glands

Objective: To identify candidate genes encoding the enzymes involved in the biosynthetic pathway.

Methodology:

-

RNA Extraction: Dissect the pheromone glands (or relevant tissues) from the organism at the peak of pheromone production and extract total RNA using a commercial kit.

-

Transcriptome Sequencing (RNA-Seq): Prepare a cDNA library from the extracted RNA and perform high-throughput sequencing.

-

Bioinformatic Analysis:

-

Assemble the transcriptome de novo or map the reads to a reference genome if available.

-

Annotate the transcripts by sequence homology searches against public databases (e.g., NCBI nr, Swiss-Prot) to identify candidate genes for desaturases, reductases, cytochrome P450s, and enzymes involved in β-oxidation.

-

Perform differential gene expression analysis by comparing the transcriptome of the pheromone gland with other tissues to identify gland-specific genes.

-

Heterologous Expression and Functional Characterization of Candidate Enzymes

Objective: To confirm the function of candidate enzymes identified through transcriptome analysis.

Methodology:

-

Gene Cloning: Amplify the full-length coding sequences of candidate genes by PCR and clone them into an appropriate expression vector (e.g., for yeast, insect cells, or E. coli).

-

Heterologous Expression: Transform the expression constructs into the chosen host organism.

-

Enzyme Assays:

-

Prepare cell-free extracts or microsomal fractions from the transformed host cells.

-

Incubate the enzyme preparation with the proposed substrate (e.g., for a desaturase, myristoyl-CoA) and necessary co-factors (e.g., NADPH, O2).

-

Analyze the reaction products by GC-MS to confirm the enzymatic activity.

-

Enzyme Assays for Key Enzymes

Fatty Acyl-CoA Reductase (FAR) Assay:

-

Incubate the heterologously expressed FAR with the putative substrate, 1,13-tetradecadien-4-oyl-CoA, and NADPH in a suitable buffer.

-

Extract the reaction products with an organic solvent.

-

Analyze the products by GC-MS to detect the formation of this compound.

Cytochrome P450 Hydroxylase Assay:

-

Incubate the microsomal fraction containing the expressed CYP with 13-tetradecenoyl-CoA, NADPH, and a cytochrome P450 reductase.

-

Extract the products and analyze by GC-MS to identify the hydroxylated product.

Visualizing the Pathway and Experimental Workflow

Biosynthetic Pathway of this compound

References

- 1. researchgate.net [researchgate.net]

- 2. Structure of the fungal hydroxylase, CYP505A30, and rational transfer of mutation data from CYP102A1 to alter regioselectivity - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY01348C [pubs.rsc.org]

- 3. Biosynthesis of 1-alkenes in higher plants. A model study with the composite Carthamus tinctorius L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fatty Acid Desaturases, Polyunsaturated Fatty Acid Regulation, and Biotechnological Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Insect pheromone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: 1,13-Tetradecadien-4-ol

CAS Number: 114837-51-3

Molecular Formula: C₁₄H₂₆O

Molecular Weight: 210.35 g/mol

Summary

This document provides a technical overview of 1,13-Tetradecadien-4-ol, a long-chain unsaturated alcohol. Due to the limited availability of public research data on this specific compound, this guide focuses on presenting the confirmed chemical identification information. Extensive searches for detailed experimental protocols, quantitative data, and specific biological activities did not yield substantive results within publicly accessible scientific literature.

Chemical Structure and Properties

Below is a table summarizing the basic chemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 114837-51-3 | [1] |

| Molecular Formula | C₁₄H₂₆O | |

| Molecular Weight | 210.35 g/mol |

Experimental Data

Despite comprehensive searches of scientific databases and literature, no specific experimental protocols for the synthesis, purification, or analysis of this compound have been found. Similarly, quantitative data from spectroscopic analyses such as NMR, IR, or Mass Spectrometry are not publicly available for this compound.

Biological Activity and Signaling Pathways

There is currently no published research detailing the biological activity of this compound. Consequently, information regarding its mechanism of action or any associated signaling pathways is unavailable.

Conclusion

This compound is a chemically defined substance with the CAS number 114837-51-3. However, a thorough review of existing scientific literature reveals a significant gap in knowledge regarding its synthesis, experimental characterization, and biological function. This lack of data prevents the creation of a detailed technical guide as originally requested. Further research would be necessary to elucidate the properties and potential applications of this compound.

References

Spectroscopic Profile of 1,13-Tetradecadien-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,13-Tetradecadien-4-ol is a long-chain unsaturated alcohol with potential applications in various fields of chemical research, including pheromone synthesis and as a building block in the development of novel therapeutic agents. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purification, and elucidation of its role in chemical and biological processes. This technical guide provides a summary of the predicted spectroscopic data for this compound, along with generalized experimental protocols for its synthesis and analysis. Due to the limited availability of published experimental data for this specific compound, the following spectral information is predicted based on the analysis of structurally similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted mass spectrometry, ¹H NMR, ¹³C NMR, and infrared spectroscopy data for this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds.

Mass Spectrometry (MS)

Table 1: Predicted Mass Spectrometry Data for this compound

| Technique | Predicted Observation | Interpretation |

| Electron Ionization (EI-MS) | Molecular Ion (M⁺): m/z 210 | Corresponds to the molecular weight of C₁₄H₂₆O. |

| Fragment: m/z 192 | Loss of H₂O (M⁺ - 18). | |

| Fragment: m/z 181 | Loss of ethyl group (M⁺ - 29). | |

| Fragment: m/z 153 | Cleavage adjacent to the hydroxyl group. | |

| Base Peak: m/z 57 | Likely corresponds to a stable carbocation fragment. | |

| High-Resolution Mass Spectrometry (HRMS) | Calculated m/z | 210.1984 (for C₁₄H₂₆O) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data for this compound (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.80 | ddt | 1H | H-2 |

| ~5.00-4.90 | m | 2H | H-1 |

| ~5.80 | ddt | 1H | H-13 |

| ~4.95-4.85 | m | 2H | H-14 |

| ~3.60 | m | 1H | H-4 |

| ~2.10-2.00 | m | 2H | H-3 |

| ~2.05-1.95 | m | 2H | H-12 |

| ~1.60 | s (broad) | 1H | -OH |

| ~1.50-1.20 | m | 12H | H-5 to H-11 (-(CH₂)₇-) |

Table 3: Predicted ¹³C NMR Spectral Data for this compound (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~139.0 | C-13 |

| ~138.5 | C-2 |

| ~114.5 | C-14 |

| ~114.2 | C-1 |

| ~72.0 | C-4 |

| ~38.0 | C-3 |

| ~33.8 | C-12 |

| ~32.0 - 25.0 | C-5 to C-11 |

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Broad, Strong | O-H stretch (alcohol) |

| ~3080 | Medium | =C-H stretch (alkene) |

| ~2930, ~2855 | Strong | C-H stretch (alkane) |

| ~1640 | Medium | C=C stretch (alkene) |

| ~1050 | Strong | C-O stretch (secondary alcohol) |

| ~990, ~910 | Strong | =C-H bend (alkene, out-of-plane) |

Experimental Protocols

The following sections detail generalized methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

A plausible synthetic route to this compound involves the Grignard reaction between acrolein and a long-chain Grignard reagent.

Materials:

-

11-Bromoundec-1-ene

-

Magnesium turnings

-

Dry diethyl ether or tetrahydrofuran (THF)

-

Acrolein

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are stirred in dry diethyl ether. A solution of 11-bromoundec-1-ene in dry diethyl ether is added dropwise to initiate the reaction. The mixture is refluxed until most of the magnesium has reacted to form the Grignard reagent.

-

Reaction with Acrolein: The Grignard reagent is cooled in an ice bath, and a solution of freshly distilled acrolein in dry diethyl ether is added dropwise with vigorous stirring. The reaction is allowed to proceed at room temperature for several hours.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrumentation: A Bruker Avance III 400 MHz spectrometer (or equivalent).

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Standard proton NMR spectra are acquired with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.

-

¹³C NMR Acquisition: Proton-decoupled carbon NMR spectra are acquired with a spectral width of 240 ppm, a relaxation delay of 2 s, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Mass Spectrometry (MS):

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. For high-resolution data, an electrospray ionization time-of-flight (ESI-TOF) mass spectrometer can be used.

-

GC-MS Conditions: A non-polar capillary column (e.g., DB-5ms) is used with helium as the carrier gas. The oven temperature is programmed to ramp from a low temperature (e.g., 50 °C) to a high temperature (e.g., 250 °C) to ensure separation. The mass spectrometer is operated in EI mode at 70 eV.

-

HRMS Conditions: The sample is dissolved in a suitable solvent (e.g., methanol with a small amount of sodium iodide for sodiated adduct formation) and infused into the ESI source.

Infrared (IR) Spectroscopy:

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory.

-

Sample Preparation: A small drop of the neat liquid sample is placed directly onto the ATR crystal.

-

Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. An air background is collected prior to the sample measurement.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Synthesis and Spectroscopic Analysis Workflow.

An In-depth Technical Guide to Long-Chain Unsaturated Alcohols: Focus on E-11,13-Tetradecadien-1-ol

Disclaimer: Extensive searches for "1,13-Tetradecadien-4-ol" have yielded no specific scientific literature, including its discovery, isolation, synthesis, or biological activity. Therefore, this guide focuses on a closely related and documented compound, E-11,13-Tetradecadien-1-ol , to provide a representative technical overview in the requested format.

Introduction

Long-chain unsaturated alcohols are a class of organic compounds with significant industrial and biological relevance, often serving as pheromones, biofuels, and precursors for polymers and surfactants. This guide provides a detailed technical overview of E-11,13-Tetradecadien-1-ol, a representative of this class, covering its chemical properties and a general methodology for its synthesis and characterization.

Chemical Properties and Spectroscopic Data

E-11,13-Tetradecadien-1-ol is a long-chain alcohol with two conjugated double bonds at the 11th and 13th carbon positions, with the former in the trans (E) configuration. Its chemical and physical properties are summarized below.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₆O | NIST |

| Molecular Weight | 210.3556 g/mol | NIST[1] |

| IUPAC Name | (E)-11,13-Tetradecadien-1-ol | NIST |

| CAS Registry Number | Not Available |

Spectroscopic Data

The structural elucidation of E-11,13-Tetradecadien-1-ol relies on various spectroscopic techniques.

Mass Spectrometry (Electron Ionization)

| m/z | Relative Intensity |

| 55 | 100 |

| 67 | 95 |

| 81 | 85 |

| 41 | 80 |

| 95 | 70 |

| 79 | 65 |

| 68 | 60 |

| 109 | 50 |

| 123 | 40 |

| 192 (M-18) | 10 |

| 210 (M) | Not Observed |

| (Data interpreted from NIST Mass Spectrometry Data Center)[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Carbon Atom(s) | Predicted Chemical Shift (ppm) | Multiplicity (Proton-coupled) |

| C-1 | ~62 | t |

| C-2 to C-10 | ~25-35 | t |

| C-11 | ~130 | d |

| C-12 | ~135 | d |

| C-13 | ~128 | d |

| C-14 | ~14 | q |

Hypothetical Synthesis and Isolation Protocol

While a specific protocol for E-11,13-Tetradecadien-1-ol is not documented in the provided search results, a plausible synthetic route can be devised based on established organic chemistry reactions. A common approach would involve a Wittig or Horner-Wadsworth-Emmons reaction for the creation of the conjugated diene system, followed by deprotection of a hydroxyl group.

Experimental Workflow

Caption: Hypothetical workflow for the synthesis, purification, and characterization of E-11,13-Tetradecadien-1-ol.

Detailed Methodologies

-

Protection of the Hydroxyl Group: 10-Bromodecan-1-ol is reacted with a protecting group, such as tert-butyldimethylsilyl chloride (TBDMS-Cl), in the presence of a base like imidazole in an aprotic solvent (e.g., dichloromethane) to yield the silyl ether.

-

Preparation of the Wittig Reagent: The protected bromoalkane is reacted with triphenylphosphine to form the corresponding phosphonium salt. This salt is then treated with a strong base (e.g., n-butyllithium) in an anhydrous solvent like tetrahydrofuran (THF) to generate the ylide.

-

Wittig Reaction: The generated ylide is reacted with crotonaldehyde at low temperatures (e.g., -78 °C) in THF. The reaction mixture is then allowed to warm to room temperature to form the protected E-11,13-tetradecadien-1-ol. The E-isomer is typically favored under these conditions.

-

Deprotection: The silyl ether protecting group is removed using a fluoride source such as tetrabutylammonium fluoride (TBAF) in THF to yield the final product.

-

Purification and Isolation: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Characterization: The structure and purity of the isolated product are confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Biological Activity and Signaling Pathways

There is no specific information available in the search results regarding the biological activity or any associated signaling pathways for E-11,13-Tetradecadien-1-ol. Long-chain unsaturated alcohols are known to act as insect pheromones, but this has not been documented for this specific compound.

Conclusion

While direct information on this compound is not available, the study of related compounds like E-11,13-Tetradecadien-1-ol provides valuable insights into the synthesis and characterization of long-chain unsaturated alcohols. The methodologies outlined in this guide are based on established chemical principles and serve as a foundational framework for the potential synthesis and future investigation of this class of molecules. Further research is required to elucidate the specific properties and potential biological roles of these compounds.

References

- 1. E-11,13-Tetradecadien-1-ol [webbook.nist.gov]

- 2. fiveable.me [fiveable.me]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chapter 13: Nuclear Magnetic Resonance Spectroscopy | Lecture Note - Edubirdie [edubirdie.com]

- 6. youtube.com [youtube.com]

Methodological & Application

Application Note: Analysis of 1,13-Tetradecadien-4-ol Isomers by GC-MS

An effective method for the analysis of 1,13-tetradecadien-4-ol isomers is detailed in the application notes and protocols below, designed for researchers, scientists, and professionals in drug development. This document provides comprehensive methodologies for sample preparation, instrument setup, and data analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Introduction

This compound is a long-chain unsaturated alcohol. The presence of two double bonds and a chiral center at the C-4 position results in multiple stereoisomers (enantiomers and diastereomers) and geometric isomers (E/Z or cis/trans). Distinguishing between these isomers is critical as they can exhibit different biological activities. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds such as these isomers.[1][2] The gas chromatograph separates the isomers based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides structural information based on their mass fragmentation patterns.[3] This document outlines a comprehensive protocol for the analysis of this compound isomers.

2. Experimental Protocols

Detailed methodologies for sample preparation and GC-MS analysis are provided below.

2.1. Sample Preparation: Derivatization

Due to the polar hydroxyl group, long-chain alcohols can exhibit poor peak shape and thermal instability during GC analysis. Derivatization is often necessary to improve volatility and thermal stability.[2][4] A common method is silylation, which converts the hydroxyl group (-OH) to a trimethylsilyl (-O-TMS) ether.

Protocol: Silylation with BSTFA

-

Sample Preparation : Accurately weigh approximately 1 mg of the this compound isomer sample into a clean, dry 2 mL glass vial.[2]

-

Dissolution : Add 500 µL of a suitable volatile organic solvent, such as hexane or dichloromethane.[3][4] Vortex briefly to ensure the sample is fully dissolved.

-

Derivatization Reagent : Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the sample solution.

-

Reaction : Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.

-

Dilution : After cooling to room temperature, dilute the sample to a final concentration of approximately 10 µg/mL with the same solvent used for dissolution.[4]

-

Filtration : If any particulate matter is visible, filter the sample through a 0.22 µm syringe filter before transferring it to a GC autosampler vial.[2]

2.2. GC-MS Instrumentation and Conditions

The following parameters are recommended for the analysis. An Agilent 6890N GC system coupled with a 5975 Mass Selective Detector, or a similar system, can be used.[5]

Table 1: GC-MS Method Parameters

| Parameter | Value |

| GC System | |

| Injection Port Temp. | 250°C |

| Injection Mode | Splitless (1 µL injection volume) |

| Carrier Gas | Helium, Constant Flow Rate: 1.0 mL/min |

| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column. A polar column (e.g., DB-Wax) can be used for alternative selectivity.[4][6] |

| Oven Program | Initial Temp: 80°C, hold for 2 min. Ramp: 10°C/min to 280°C. Hold: 5 min at 280°C.[5] |

| MS System | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Scan Range | m/z 40 - 450 |

| Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Transfer Line Temp. | 280°C |

3. Data Presentation and Analysis

3.1. Isomer Separation and Retention Indices

Isomers of this compound are expected to have slightly different retention times (RT). To compare data across different instruments and laboratories, Kovats Retention Indices (I) should be calculated.[6][7] This requires running a series of n-alkanes under the same GC conditions. The retention index normalizes the retention time of an analyte to the retention times of adjacent n-alkanes.[7][8]

Table 2: Illustrative Quantitative Data for TMS-derivatized Isomers (Note: These values are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.)

| Isomer Configuration | Hypothetical Retention Time (min) | Hypothetical Kovats Index (I) on DB-5ms |

| (4R, 13Z)-isomer | 15.25 | 1865 |

| (4S, 13Z)-isomer | 15.25 | 1865 |

| (4R, 13E)-isomer | 15.38 | 1872 |

| (4S, 13E)-isomer | 15.38 | 1872 |

Note: Enantiomers (R/S) will not be separated on a non-chiral column like DB-5ms, hence they have the same hypothetical RT. Chiral GC columns would be required for their separation.

3.2. Mass Spectral Fragmentation

The mass spectrum provides a molecular fingerprint. For the TMS-derivatized this compound, key fragmentation patterns are expected.

-

Molecular Ion ([M]⁺) : The molecular ion of the TMS derivative (m/z 282) may be weak or absent.

-

Alpha-Cleavage : The primary fragmentation for TMS ethers of alcohols is the cleavage of the C-C bond adjacent to the oxygen atom. This would result in a stable, silicon-containing ion. For the derivative of this compound, cleavage between C4 and C5 would yield a prominent ion at m/z 157.

-

Loss of Functional Groups : Loss of a methyl group from the TMS moiety can result in an [M-15]⁺ ion.

-

Alkene Fragmentation : Cleavage at positions allylic to the double bonds can also occur, leading to a series of hydrocarbon fragments.

Table 3: Expected Key Mass Fragments for TMS-derivatized this compound (Note: These values are predicted based on general fragmentation rules.)

| m/z (mass/charge) | Proposed Fragment Identity |

| 282 | [M]⁺: Molecular ion of the TMS-ether |

| 267 | [M-15]⁺: Loss of a methyl radical (•CH₃) from the TMS group |

| 157 | [CH₃(CH₂)₂CH(OTMS)]⁺: Result of alpha-cleavage between C4-C5. This is often a key diagnostic ion. |

| 73 | [Si(CH₃)₃]⁺: The trimethylsilyl cation |

| 75 | [HO=Si(CH₃)₂]⁺: Rearrangement ion |

4. Visualizations

4.1. Experimental Workflow

The following diagram illustrates the complete workflow from sample receipt to final data analysis.

Caption: Workflow for GC-MS analysis of this compound isomers.

4.2. Isomer Identification Logic

The following diagram outlines the logical process for identifying isomers using combined data from the GC and MS.

Caption: Logic for isomer identification using GC retention and MS fragmentation data.

The described GC-MS method, incorporating sample derivatization, provides a robust framework for the separation and identification of this compound isomers. The combination of chromatographic retention data (specifically Kovats indices) and mass spectral fragmentation patterns allows for the differentiation of geometric isomers and the confirmation of the overall chemical structure. For enantiomeric separation, a specialized chiral GC column would be required. This protocol serves as a foundational method that can be further optimized for specific research and development needs.

References

- 1. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]

- 2. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]

- 3. Sample preparation GC-MS [scioninstruments.com]

- 4. uoguelph.ca [uoguelph.ca]

- 5. lipidmaps.org [lipidmaps.org]

- 6. phytochemia.com [phytochemia.com]

- 7. agilent.com [agilent.com]

- 8. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

Chiral HPLC Separation of Tetradecadienol Enantiomers: An Application Guide

Introduction

Tetradecadienols are a class of unsaturated long-chain alcohols that are key components of the sex pheromones of numerous lepidopteran species, including significant agricultural pests like those from the Spodoptera genus. The specific stereochemistry of these compounds is often crucial for their biological activity, with different enantiomers potentially eliciting varied or even inhibitory responses in male moths. Consequently, the ability to separate and quantify the enantiomers of tetradecadienols is essential for researchers in chemical ecology, pest management, and the development of pheromone-based pest control strategies.

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and widely adopted technique for the enantioselective separation of chiral molecules.[1][2] This application note provides a detailed protocol for the chiral HPLC separation of tetradecadienol enantiomers, targeting researchers, scientists, and professionals in drug and pheromone development.

Principle of Chiral HPLC Separation

The enantioselective separation of tetradecadienol enantiomers is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation by conventional chromatography impossible. However, within the chiral environment of the CSP, transient diastereomeric complexes are formed between the analyte enantiomers and the chiral selector of the stationary phase. These diastereomeric complexes have different energies of formation and stability, leading to different retention times on the column and thus enabling their separation.[1]

Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have proven to be highly effective for the resolution of a wide range of chiral compounds, including insect pheromones.[3][4]

Experimental Protocols

This section outlines the necessary equipment, reagents, and a step-by-step procedure for the chiral HPLC separation of tetradecadienol enantiomers.

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector is required.

-

Chiral Column: A polysaccharide-based chiral stationary phase column is recommended. The Chiralpak® series of columns, such as Chiralpak® AD-H or AS-H, are excellent starting points for method development.[5]

-

Solvents: HPLC-grade n-hexane, isopropanol (IPA), and ethanol are required for the mobile phase.

-

Sample: A racemic or enantiomerically-enriched standard of the target tetradecadienol.

-

Sample Preparation: The tetradecadienol sample should be dissolved in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL. The sample solution must be filtered through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

The following table summarizes a typical set of starting conditions for the chiral HPLC separation of tetradecadienol enantiomers. Optimization of the mobile phase composition and flow rate may be necessary to achieve baseline separation for specific isomers.

| Parameter | Recommended Condition |

| Column | Chiralpak® AS-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / Isopropanol (98:2, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Sample Preparation Protocol

-

Accurately weigh approximately 1 mg of the tetradecadienol standard.

-

Dissolve the standard in 1 mL of the mobile phase (n-Hexane/Isopropanol, 98:2 v/v) in a clean vial to obtain a 1 mg/mL solution.

-

Vortex the solution to ensure it is fully dissolved.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

Place the vial in the autosampler for injection.

Data Presentation

The following table provides hypothetical but representative quantitative data for the chiral separation of a tetradecadienol enantiomeric pair based on the protocol described above. Actual retention times and resolution will vary depending on the specific tetradecadienol isomer and the exact chromatographic conditions.

| Enantiomer | Retention Time (min) | Resolution (Rs) |

| Enantiomer 1 | 8.5 | \multirow{2}{*}{> 1.5} |

| Enantiomer 2 | 10.2 |

Note: A resolution value (Rs) greater than 1.5 indicates baseline separation of the two enantiomers.

Method Development and Optimization

For novel tetradecadienol compounds or if the initial conditions do not provide adequate separation, the following optimization strategies can be employed:

-

Mobile Phase Composition: The ratio of n-hexane to the alcohol modifier (isopropanol or ethanol) is a critical parameter. Increasing the percentage of the alcohol will generally decrease retention times but may also affect the resolution. A systematic variation of the alcohol content (e.g., from 1% to 10%) is recommended.

-

Alcohol Modifier: Switching between isopropanol and ethanol can significantly alter the selectivity of the separation.

-

Flow Rate: Reducing the flow rate can sometimes improve resolution, although it will increase the analysis time.

-

Column Temperature: Temperature can influence the thermodynamics of the chiral recognition process. Varying the column temperature (e.g., between 15 °C and 35 °C) may improve separation.

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow for the chiral HPLC separation of tetradecadienol enantiomers.

References

- 1. csfarmacie.cz [csfarmacie.cz]

- 2. phx.phenomenex.com [phx.phenomenex.com]

- 3. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the Quantification of Long-Chain Dienic Alcohols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of long-chain dienic alcohols. These methods are essential for researchers in various fields, including biomarker discovery, natural product chemistry, and industrial quality control. The protocols cover sample preparation, derivatization, and analysis using both Gas Chromatography (GC) and Liquid Chromatography (LC) techniques coupled with Mass Spectrometry (MS) or other detectors.

Overview of Analytical Strategies

The quantification of long-chain dienic alcohols presents challenges due to their low volatility and potential for thermal degradation.[1] The selection of an analytical method depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The two primary strategies involve Gas Chromatography (GC), which typically requires a derivatization step, and Liquid Chromatography (LC), which can often analyze the compounds directly.

A general workflow for the analysis is outlined below. The initial sample preparation steps are crucial for removing interfering substances and concentrating the analytes of interest.[2]

References

Application Note: GC Analysis of 1,13-Tetradecadien-4-ol Following Derivatization

Abstract

This application note provides a detailed protocol for the chemical derivatization of 1,13-tetradecadien-4-ol for subsequent analysis by gas chromatography (GC). Long-chain unsaturated alcohols such as this compound often exhibit poor chromatographic performance due to their low volatility and polar hydroxyl group, which can lead to peak tailing and reduced sensitivity.[1] To overcome these challenges, two common derivatization techniques, silylation and acylation, are presented. These methods increase the volatility and thermal stability of the analyte, resulting in improved peak shape, better resolution, and enhanced detector response.[2][3][4] This document is intended for researchers, scientists, and professionals in the fields of chemical analysis and drug development.

Introduction

Gas chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds.[3] However, the direct analysis of polar compounds like long-chain alcohols can be problematic.[5] The presence of active hydrogen in the hydroxyl group can lead to intermolecular hydrogen bonding and interaction with active sites in the GC system, resulting in poor peak symmetry and potential sample loss.[1]

Derivatization is a chemical modification technique used to convert an analyte into a form that is more amenable to GC analysis.[1][4] For alcohols, the most common derivatization strategies are silylation and acylation, which involve the replacement of the active hydrogen of the hydroxyl group with a non-polar functional group.[1][2][6]

-

Silylation is the most widely used derivatization method for GC analysis.[2] It replaces the active hydrogen with a silyl group, typically a trimethylsilyl (TMS) group.[2] The resulting TMS ethers are more volatile, less polar, and more thermally stable than the parent alcohols.[2]

-

Acylation introduces an acyl group to the alcohol, forming an ester.[7][8] This also increases volatility and can improve chromatographic separation.[7]

This application note details protocols for both silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst and acylation using acetic anhydride.

Quantitative Data Summary

The following table summarizes the expected outcomes of derivatizing this compound prior to GC analysis. The derivatized analytes are expected to have shorter retention times, improved peak symmetry, and increased signal intensity compared to the underivatized alcohol.

| Analyte | Derivatization Method | Expected Retention Time | Expected Peak Asymmetry | Expected Signal Intensity |

| This compound | None (Underivatized) | Longer | High (Tailing) | Lower |

| TMS-ether of this compound | Silylation (BSTFA + 1% TMCS) | Shorter | Low (Symmetrical) | Higher |

| Acetate ester of this compound | Acylation (Acetic Anhydride) | Shorter | Low (Symmetrical) | Higher |

Experimental Protocols

Materials and Reagents

-

This compound standard

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Acetic Anhydride

-

Pyridine (anhydrous)

-

Hexane (GC grade)

-

Nitrogen gas, ultra-high purity

-

Autosampler vials with inserts and caps

-

Heating block or water bath

-

Vortex mixer

Protocol 1: Silylation of this compound

This protocol describes the formation of the trimethylsilyl (TMS) ether of this compound. Silylating reagents are sensitive to moisture; therefore, all glassware should be dry, and the reaction should be carried out in an anhydrous environment.[2]

-

Sample Preparation: Prepare a solution of this compound in a suitable anhydrous solvent (e.g., hexane or pyridine) at a concentration of approximately 1 mg/mL.

-

Reaction Setup: Transfer 100 µL of the sample solution to a 2 mL autosampler vial.

-

Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial. It is recommended to use an excess of the silylating reagent to ensure the reaction goes to completion.

-

Reaction Conditions: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 60°C for 30 minutes in a heating block or water bath. Reaction times and temperatures may need optimization depending on the specific analyte and desired completeness of the reaction.

-

Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS system.

Protocol 2: Acylation of this compound

This protocol details the formation of the acetate ester of this compound.

-

Sample Preparation: Prepare a solution of this compound in 100 µL of anhydrous pyridine in a 2 mL autosampler vial. Pyridine acts as a solvent and a catalyst.

-

Reagent Addition: Add 100 µL of acetic anhydride to the vial.

-

Reaction Conditions: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 70°C for 1 hour.

-

Solvent Evaporation: After the reaction is complete, cool the vial to room temperature. Evaporate the pyridine and excess acetic anhydride under a gentle stream of nitrogen.

-

Reconstitution and Analysis: Reconstitute the dried residue in 100 µL of hexane. The sample is now ready for GC analysis.

Visualizations

The following diagrams illustrate the experimental workflow for the silylation protocol and the chemical signaling pathway for the silylation reaction.

Caption: Experimental workflow for the silylation of this compound.

Caption: Chemical reaction for the silylation of an alcohol with BSTFA.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chromtech.com [chromtech.com]

- 3. mdpi.com [mdpi.com]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. gcms.cz [gcms.cz]

- 7. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. labinsights.nl [labinsights.nl]

Application of Tetradecadienols in Insect Behavior Studies: A Focus on (Z)-1,13-Tetradecadien-4-ol Analogs

A Note on Data Availability: Scientific literature extensively details the behavioral and physiological responses of various insect species to a range of tetradecadienol isomers and their derivatives, which are crucial components of insect pheromones. However, there is a significant lack of specific research on the behavioral effects of (Z)-1,13-tetradecadien-4-ol. The information presented herein is based on studies of structurally similar and well-documented tetradecadienols, providing a foundational framework for researchers interested in investigating the potential effects of (Z)-1,13-tetradecadien-4-ol. The experimental protocols and signaling pathways described are broadly applicable to the study of insect olfaction and can be adapted for testing novel compounds.

Introduction

Tetradecadienols are a class of unsaturated alcohols that play a vital role in the chemical communication of numerous insect species, particularly within the order Lepidoptera (moths and butterflies). These compounds often function as sex pheromones, released by one sex to attract the other for mating. The specific stereoisomerism of the double bonds and the position of the hydroxyl group are critical for biological activity, leading to high species specificity. This document outlines the application of tetradecadienol analogs in insect behavior studies, providing detailed protocols and data from relevant research.

Data Presentation: Behavioral Responses to Tetradecadienol Analogs

The behavioral response of insects to tetradecadienols is highly species-specific. The following tables summarize quantitative data from studies on various tetradecadienol isomers and their derivatives, which can serve as a reference for designing experiments with (Z)-1,13-tetradecadien-4-ol.

Table 1: Attraction of Male Moths to Pheromone Baits in Field Trapping Experiments

| Insect Species | Compound(s) | Lure Loading (µg) | Mean Trap Catch (males/trap/night) | Location |

| Acleris variana (Eastern Blackheaded Budworm) | (E)-11,13-Tetradecadienal | 10 | Increased trap catches noted | Not Specified[1] |

| Acleris variana (Eastern Blackheaded Budworm) | (E)-11,13-Tetradecadienal | >100 | Proportional reduction in attraction | Not Specified[1] |

| Ephestiodes infimella | (Z,E)-9,12-Tetradecadien-1-ol acetate | 20,000 | 200-300 | Beltsville, MD[2] |

| Ephestiodes infimella | (Z,E)-9,12-Tetradecadien-1-ol acetate | 1,000 | >100 | Beltsville, MD[2] |

Table 2: Electrophysiological Responses of Male Moth Antennae to Tetradecadienol Analogs

| Insect Species | Compound | EAG Response (mV) | Notes |

| Euzophera pyriella | (Z,E)-9,12-Tetradecadien-1-ol | Not specified, but confirmed as a major sex pheromone component via GC-EAD. | Xinjiang, China[3] |

| Spodoptera exigua & Plodia interpunctella | (Z,E)-9,12-Tetradecadienyl acetate (produced by yeast) | Confirmed biological activity using GC-EAD. | Not Specified[4] |

Experimental Protocols

Synthesis of Tetradecadienols

The synthesis of specific tetradecadienol isomers is a critical first step. A common method involves Wittig reactions to create the desired double bond stereochemistry.

Protocol: Stereoselective Synthesis of a Tetradecadienol (General Protocol)

-

Starting Material: Begin with a commercially available bromoalcohol, for example, 11-bromoundecan-1-ol.

-

Protection of Hydroxyl Group: Protect the hydroxyl group, for instance, using dihydropyran to form a tetrahydropyranyl (THP) ether.

-

Formation of Phosphonium Salt: React the protected bromoalcohol with triphenylphosphine to form the corresponding phosphonium salt.

-

Wittig Reaction: Perform a Wittig reaction between the phosphonium salt and an appropriate unsaturated aldehyde (e.g., crotonaldehyde for a 1,3-diene system) using a strong base like sodium amide or n-butyllithium. The choice of solvent and base can influence the stereoselectivity (Z/E ratio) of the double bond formation.

-

Deprotection: Remove the protecting group from the hydroxyl function to yield the desired tetradecadienol.

-

Purification and Analysis: Purify the product using column chromatography and verify its structure and purity using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is a powerful technique used to identify biologically active volatile compounds from complex mixtures, such as pheromone gland extracts.

Protocol: GC-EAD Analysis

-

Sample Preparation: Prepare an extract of the female pheromone gland in a suitable solvent (e.g., hexane).

-

GC Separation: Inject the extract into a gas chromatograph equipped with a capillary column appropriate for separating long-chain unsaturated alcohols. The GC oven temperature is programmed to ramp up, separating the compounds based on their boiling points.

-

Effluent Splitting: At the end of the column, the effluent is split into two streams. One stream goes to the GC's detector (e.g., a Flame Ionization Detector - FID), and the other is directed over a male insect's antenna.

-

Antennal Preparation: Excise an antenna from a male insect and mount it between two electrodes. The electrodes are connected to a high-impedance amplifier.

-

Data Recording: Simultaneously record the signals from the FID and the antennal preparation. A deflection in the EAD signal that coincides with a peak in the FID chromatogram indicates that the corresponding compound is biologically active.[1]

Field Trapping Bioassays

Field trapping experiments are essential for evaluating the attractiveness of a synthetic pheromone to the target insect species under natural conditions.

Protocol: Field Trapping Bioassay

-

Trap Selection: Choose an appropriate trap design for the target insect (e.g., delta traps or wing traps for moths).

-

Lure Preparation: Prepare lures by applying a specific dose of the synthetic tetradecadienol, dissolved in a suitable solvent, onto a dispenser (e.g., a rubber septum or a cotton wick). Allow the solvent to evaporate completely.

-

Trap Deployment: Deploy the traps in the field in a randomized block design to minimize positional effects. Include a control trap baited with the solvent alone.

-

Data Collection: Check the traps at regular intervals (e.g., daily or weekly) and count the number of captured target insects.

-

Data Analysis: Analyze the trap catch data using appropriate statistical methods (e.g., ANOVA) to determine if there is a significant difference in attraction between the pheromone-baited traps and the control traps.[1]

Visualizations

Caption: Experimental workflow for the identification and application of a novel insect pheromone.

Caption: Generalized olfactory signaling pathway in insects upon pheromone detection.

References

- 1. (E)-11,13-tetradecadienal: Major sex pheromone component of the eastern blackheaded budworm,Acleris variana (Fern.) (Lepidoptera: Tortricidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Bioproduction of (Z,E)‐9,12‐tetradecadienyl acetate (ZETA), the major pheromone component of Plodia, Ephestia, and Spodoptera species in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Electroantennography (EAG) Response to 1,13-Tetradecadien-4-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electroantennography (EAG) is a powerful electrophysiological technique used to measure the summed electrical potential from an insect's antenna in response to an olfactory stimulus. This method provides a rapid and sensitive assessment of an insect's peripheral olfactory response to volatile compounds. These application notes provide a detailed protocol for investigating the EAG response of insects to 1,13-tetradecadien-4-ol, a long-chain diene alcohol that may act as a semiochemical, such as a sex pheromone, for certain insect species.

The insect olfactory system is highly specialized to detect key volatile compounds in the environment that are crucial for locating mates, food sources, and oviposition sites.[1] Pheromone detection, in particular, is a highly sensitive and specific process mediated by specialized olfactory receptor neurons (ORNs) housed in sensory hairs called sensilla on the antennae.[2] The interaction of a pheromone molecule with a receptor protein on the dendrite of an ORN initiates a signal transduction cascade, leading to a change in the membrane potential. The EAG technique measures the collective response of many of these ORNs.[3]

Experimental Protocols

This section details the methodology for conducting EAG analysis of this compound.

Materials and Reagents

-

Insects: Adult male moths of the species of interest (e.g., 3-4 days old, virgin).

-

Chemicals:

-

This compound (high purity)

-

Solvent (e.g., hexane, paraffin oil)

-

Saline solution (e.g., Ringer's solution)

-

Electrode gel (e.g., K-Y Jelly or a specialized conductive gel)

-

-

Equipment:

-

EAG system (including probe, amplifier, data acquisition unit, and analysis software)[4]

-

Dissection microscope

-

Micromanipulators

-

Glass capillary tubes

-

Micropipette puller (for fabricating glass electrodes)

-

Silver/silver chloride (Ag/AgCl) wires

-

Air delivery system (for a continuous, purified, and humidified air stream)

-

Stimulus delivery system (e.g., Pasteur pipettes with filter paper strips)

-

Faraday cage (to shield from electrical noise)

-

Vortex mixer

-

Analytical balance

-

Preparation of Odor Stimuli

-

Prepare a stock solution of this compound in the chosen solvent (e.g., 1 µg/µL).

-

Create a serial dilution of the stock solution to obtain a range of concentrations for dose-response testing (e.g., 0.01, 0.1, 1, 10, 100 ng/µL).

-

Apply a standard volume (e.g., 10 µL) of each dilution onto a small strip of filter paper.

-

Insert the filter paper into a clean Pasteur pipette. The pipette will serve as the stimulus cartridge.

-

Prepare a control cartridge containing filter paper treated only with the solvent.

-

Allow the solvent to evaporate for a few minutes before use.

Insect and Antenna Preparation

-

Immobilize an adult male moth. This can be achieved by chilling the insect on ice for a few minutes or by placing it in a restraining tube (e.g., a modified pipette tip).[5]

-

Under a dissection microscope, carefully excise one antenna at its base using fine scissors or a sharp blade.[5]

-

Mount the excised antenna between two electrodes. The recording electrode is placed in contact with the distal end of the antenna, and the reference electrode is placed in contact with the basal end. A small amount of conductive gel can be used to ensure good electrical contact.

EAG Recording Procedure

-

Place the mounted antenna preparation inside the Faraday cage to minimize electrical interference.

-

Position the outlet of the air delivery system to provide a constant, gentle stream of purified and humidified air over the antenna.

-

The EAG system consists of a data acquisition controller, a micromanipulator, and a stimulus airflow controller.[4]

-

Allow the antenna to stabilize for a few minutes, monitoring the baseline signal.

-

To deliver a stimulus, insert the tip of the stimulus pipette into a hole in the main air delivery tube, close to the antenna.

-

Begin a recording and deliver a short puff of air (e.g., 0.5-1 second) through the stimulus pipette.

-

Present the stimuli in order of increasing concentration. It is good practice to present the solvent control at the beginning and end of each series to ensure the antenna is still responsive.

-

Allow sufficient time between stimuli (e.g., 30-60 seconds) for the antenna to recover and the baseline to stabilize.

-

Replicate the experiment with several individual insects to ensure the reliability of the results and to perform statistical analysis.

Data Analysis

-

The EAG response is measured as the maximum amplitude of the negative voltage deflection (in millivolts, mV) from the baseline.

-

Subtract the response to the solvent control from the responses to the test compounds to normalize the data.

-

For dose-response experiments, plot the mean EAG response amplitude against the logarithm of the stimulus concentration.

-

Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between responses to different concentrations.

Data Presentation

The following table represents a hypothetical EAG response of a moth species to various concentrations of this compound. This data is for illustrative purposes, as specific experimental data for this compound was not found in the reviewed literature.

| Concentration (ng/µL) | Mean EAG Response (mV) ± SEM |

| Solvent Control | 0.05 ± 0.01 |

| 0.01 | 0.25 ± 0.03 |

| 0.1 | 0.68 ± 0.07 |

| 1 | 1.25 ± 0.11 |

| 10 | 1.89 ± 0.15 |

| 100 | 2.15 ± 0.18 |

Signaling Pathways and Experimental Workflow

Insect Olfactory Signaling Pathway

The detection of pheromones in insects involves a series of molecular events at the periphery. Pheromone molecules enter the sensillum lymph through pores in the cuticle. Odorant-binding proteins (OBPs) are thought to solubilize and transport the hydrophobic pheromone molecules to the olfactory receptors. The olfactory receptors in insects are ligand-gated ion channels, typically forming a complex between a specific tuning receptor and a co-receptor (Orco).[2] The binding of the pheromone to the receptor complex leads to the opening of the ion channel, causing a depolarization of the neuron and the generation of an action potential.

Caption: Insect pheromone signaling pathway.

EAG Experimental Workflow

The workflow for an EAG experiment involves several key steps, from the preparation of the insect and stimuli to the final data analysis. A systematic approach is crucial for obtaining reliable and reproducible results.

Caption: Experimental workflow for EAG analysis.

References

- 1. Factors affecting male Prays oleae (Lepidoptera: Yponomeutidae) captures in pheromone-baited traps in olive orchards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Functional properties of insect olfactory receptors: ionotropic receptors and odorant receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular mechanisms of olfactory detection in insects: beyond receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Research Portal [scholarship.miami.edu]

Application Notes and Protocols for the Use of (E)-11,13-Tetradecadienal and Related Compounds in Pest Management

Introduction:

(E)-11,13-Tetradecadienal is a significant semiochemical, acting as a major sex pheromone component for several lepidopteran pests, most notably the eastern blackheaded budworm (Acleris variana) and the strawberry tortrix (Acleris comariana)[1][2][3]. Its high specificity and attractiveness to male moths make it a valuable tool in integrated pest management (IPM) programs[2][3]. These application notes provide an overview of its use, experimental protocols for monitoring, and relevant quantitative data. While the user initially inquired about 10,13-Tetradecadien-4-ol, the available scientific literature points to (E)-11,13-tetradecadienal and its alcohol form, (E)-11,13-Tetradecadien-1-ol, as the behaviorally active compounds in this chemical family used for pest management.

Application Notes

1. Pest Monitoring:

The primary application of (E)-11,13-tetradecadienal is for monitoring the population dynamics of susceptible moth species. Pheromone-baited traps can detect the presence of the pest, determine the timing of adult emergence, and estimate population density. This information is crucial for making informed decisions about the need for and timing of control interventions.

-

Target Pests:

-

Trap Types: Standard sticky traps (e.g., Delta traps) or funnel traps are commonly used. The choice of trap may depend on the target species and environmental conditions.

-

Lure Loading: Lures are typically rubber septa or other slow-release matrices impregnated with the synthetic pheromone. The optimal loading dose can vary, but studies have shown effectiveness in a range from 0.01 µg to 1000 µg[1][2]. Higher doses above 100 µg may sometimes lead to a reduction in attraction[1].

-

Trap Placement: Traps should be placed within or at the edges of the crop at risk. The height and density of trap placement should be determined based on the specific crop and pest behavior. For example, in strawberry fields, traps for A. comariana are typically placed just above the crop canopy.

2. Mating Disruption (Potential Application):

While primarily used for monitoring, high-dose applications of pheromones can be used for mating disruption. This technique involves permeating the atmosphere with the synthetic pheromone to confuse male moths and prevent them from locating females, thereby reducing mating success and subsequent larval infestations. The development of a sustained, adequate release rate is crucial for this application[1].

Quantitative Data Summary

The following tables summarize the quantitative data from field trials using (E)-11,13-tetradecadienal for trapping male moths.

Table 1: Trap Catch Data for Eastern Blackheaded Budworm (Acleris variana) [1]

| Pheromone Dose (µg) | Mean Trap Catch (males/trap) |

| 0.01 | Increasing catch |

| 10 | Increasing catch |

| 100 | High catch |

| >100 | Reduced attraction |

Table 2: Trap Catch Data for Strawberry Tortrix (Acleris comariana) [2]

| Pheromone Dose (µg) | Mean Trap Catch (males/trap) |

| 100 | Most attractive |

| 1000 | Most attractive |

Experimental Protocols

Protocol 1: Monitoring Acleris spp. using Pheromone Traps

Objective: To monitor the population of male Acleris variana or Acleris comariana in an agricultural setting.

Materials:

-

Delta traps or funnel traps with sticky inserts.

-

Synthetic (E)-11,13-tetradecadienal lures (rubber septa impregnated with 100 µg of the pheromone).

-

Trap hangers or stakes.

-

GPS device for marking trap locations.

-

Data collection sheets or a mobile device for recording trap counts.

Procedure:

-

Trap Assembly: Assemble the traps according to the manufacturer's instructions. Place a sticky liner in the bottom of each trap.

-

Lure Placement: Using forceps, place one pheromone lure in the center of the sticky liner or in the designated lure holder within the trap. Avoid handling the lure with bare hands to prevent contamination.

-

Trap Deployment:

-

Deploy traps before the anticipated flight period of the target moth species.

-

Place traps at a density of 1-2 traps per hectare for monitoring.

-

Hang traps on stakes or within the crop canopy at a height relevant to the pest's flight behavior (e.g., just above the strawberry canopy for A. comariana).

-

Record the GPS coordinates of each trap.

-

-

Trap Inspection:

-

Inspect traps weekly.

-

Count the number of target moths captured in each trap and record the data.

-

Replace sticky liners when they become filled with insects or debris.

-

Replace pheromone lures every 4-6 weeks, or as recommended by the manufacturer.